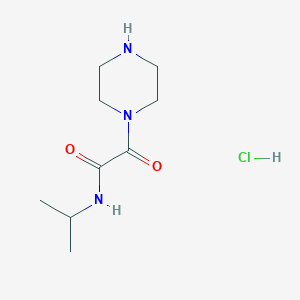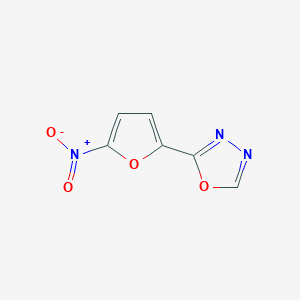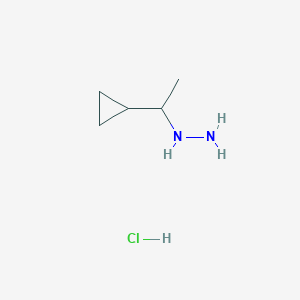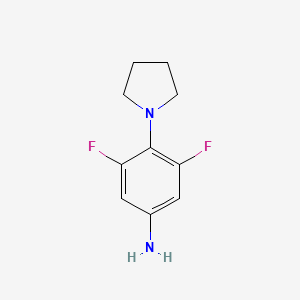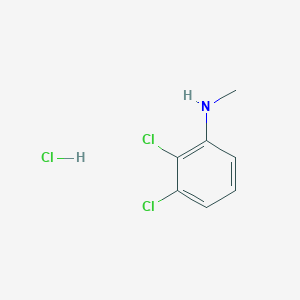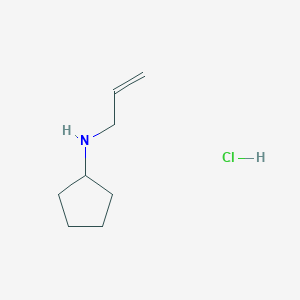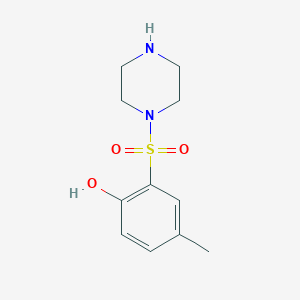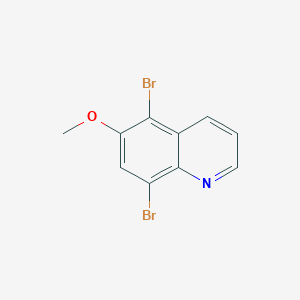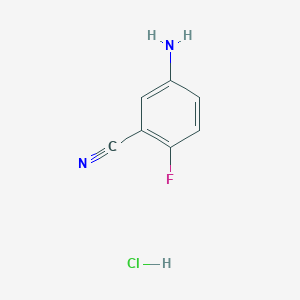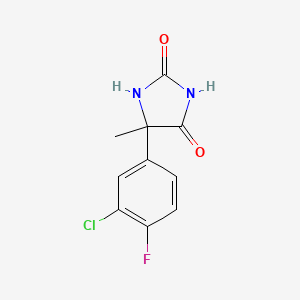
5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Overview
Description
Scientific Research Applications
Serotonin Receptor Interaction
Research by Kucwaj-Brysz et al. (2018) has shown that derivatives of 5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione, particularly those with a hydantoin structure, exhibit significant affinity and selectivity for the serotonin 5-HT7 receptor. This receptor is associated with mood regulation, and these compounds demonstrate potential as antidepressants. The study also explored the influence of chemical modifications on this affinity and selectivity (Kucwaj-Brysz et al., 2018).
Pharmacodynamic and Pharmacokinetic Profiling
A 2020 study by Kucwaj-Brysz et al. examined the pharmacodynamic and pharmacokinetic profiles of MF-8 stereoisomers. MF-8, a compound with a structure similar to 5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione, showed potent 5-HT7R ligand properties with antidepressant activity. This study highlighted the importance of stereochemistry in determining both receptor affinity and biological actions (Kucwaj-Brysz et al., 2020).
Computer-Aided Molecular Modeling
In 2018, another study led by Kucwaj-Brysz used computer-aided molecular modeling to analyze the interaction between various hydantoin derivatives and the serotonin 5-HT7 receptor. This approach facilitated the design of new compounds with enhanced affinity and selectivity for this receptor, offering potential in the development of antidepressants (Kucwaj-Brysz et al., 2018).
Structure and Stability Analysis
A study by Sehgal et al. (1994) on a structurally related compound, 5-chloro-3'-(4-fluorophenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, analyzed its synthesis and structure. This research provides insights into the stability and molecular configuration of such compounds, which is crucial in understanding their potential pharmacological applications (Sehgal et al., 1994).
Electron Delocalization and Reactivity
The study by Hobbs et al. (2010) explored the electron delocalization in N-heterocyclic carbene precursors with imidazolidine-4,5-dione skeletons. Understanding the electronic properties of these compounds is key to predicting their reactivity and potential use in various scientific applications, including pharmaceuticals (Hobbs et al., 2010).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, 4-chloro-3-fluorophenol, a compound structurally similar to the 3-chloro-4-fluorophenyl group in your compound, is classified as a skin irritant, eye irritant, and may cause respiratory irritation .
Future Directions
The future directions for research on “5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione” would likely depend on its biological activity and potential applications. For example, compounds containing the 3-chloro-4-fluorophenyl motif have been studied for their potential as inhibitors of tyrosinase, an enzyme involved in melanin production .
properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O2/c1-10(8(15)13-9(16)14-10)5-2-3-7(12)6(11)4-5/h2-4H,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEPYQAJSBOLQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




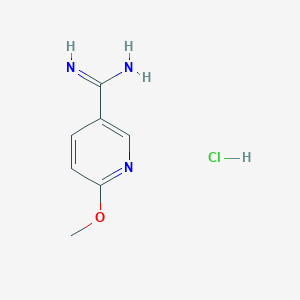
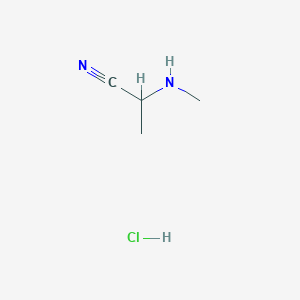
![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1420224.png)
![{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride](/img/structure/B1420226.png)
